molecular formula C9H14O5 B1374688 4-(Ethoxycarbonyl)oxane-4-carboxylic acid CAS No. 108630-68-8

4-(Ethoxycarbonyl)oxane-4-carboxylic acid

Cat. No.: B1374688
CAS No.: 108630-68-8
M. Wt: 202.2 g/mol
InChI Key: PXGIBQXQMRNWEG-UHFFFAOYSA-N
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Description

Significance of Oxane-Based Carboxylic Acids and Esters in Modern Chemical Research

Oxane-based structures, which are prevalent in many natural products like carbohydrates, are crucial in medicinal chemistry and drug design. ijprajournal.com The incorporation of cyclic ether moieties such as oxane can enhance key pharmaceutical properties, including aqueous solubility and metabolic stability. acs.orgnih.gov

Carboxylic acids and their ester derivatives are fundamental functional groups in organic chemistry. numberanalytics.com The carboxylic acid group, with its ability to act as a hydrogen bond donor and acceptor, is a common feature in the pharmacophores of numerous drugs. numberanalytics.comresearchgate.net However, its presence can sometimes lead to metabolic instability or poor membrane permeability. nih.govsemanticscholar.org This has driven extensive research into molecules like 4-(ethoxycarbonyl)oxane-4-carboxylic acid to understand how the oxane scaffold modulates the properties of the carboxylic acid and ester groups. The study of such compounds is vital for developing new drugs and understanding drug-target interactions. researchgate.netnih.gov

Role as a Versatile Synthetic Intermediate and Building Block

The unique structure of this compound, with its rigid heterocyclic core and two distinct, orthogonally reactive functional groups, establishes it as a powerful intermediate in organic synthesis.

In the construction of complex molecules, synthetic chemists rely on "building blocks"—stable molecules with defined structures that can be reliably incorporated into a larger assembly. nih.gov Oxane derivatives serve as important building blocks, providing a non-aromatic, three-dimensional scaffold. The development of building blocks modified with cyclic ethers like oxetanes has proven valuable in peptide synthesis, and this principle extends to oxane-based structures. scispace.comnih.gov The carboxylic acid functionality can also act as a traceless directing group in C-H activation strategies, enabling the construction of intricate molecular frameworks. researchgate.net

Saturated oxygen heterocycles are not only targets themselves but also versatile precursors for synthesizing other classes of heterocyclic compounds. ijprajournal.com Strained cyclic ethers like oxetanes are known to undergo ring-expansion and ring-opening reactions to form a diverse array of new heterocyclic systems. nih.govresearchgate.net The oxane ring in this compound, combined with its dual functionality, provides a platform for transformations into more complex heterocyclic structures, such as spirocycles or fused-ring systems. nih.gov For instance, the selective reaction of the acid and ester groups can lead to the formation of lactones or serve as an anchor point for building new rings, demonstrating its utility in generating molecular diversity. derpharmachemica.comresearchgate.net

Beyond pharmaceuticals, the principles of molecular design extend to materials science. A scaffold in this context is a core molecular framework used to build larger, functional materials like polymers or hydrogels. nih.govnih.gov The defined, chair-like conformation of the oxane ring provides a rigid and predictable three-dimensional structure. This inherent rigidity is a desirable characteristic for creating ordered materials. The carboxylic acid and ester groups on this compound serve as handles for polymerization or for grafting the molecule onto surfaces, leading to the development of advanced materials with tailored properties. mdpi.com

Scope and Academic Relevance of Research Investigations

The study of oxane-based carboxylic acids is an active area of chemical research, underscored by their frequent appearance in scientific literature and patents. acs.orgnih.gov Investigations are often focused on developing efficient and commercially viable synthetic routes to these valuable intermediates. ijprajournal.com The academic relevance stems from their potential to unlock new synthetic pathways and to serve as key components in the discovery of new medicines and materials. The unique combination of the oxane scaffold with acid and ester functionalities ensures that this compound and related compounds will remain a subject of significant scientific inquiry.

Table 2: Related Compounds and Synthetic Precursors

Compound Name Molecular Formula Role/Relationship
Oxane-4-carboxylic acid C6H10O3 Parent carboxylic acid structure. ijprajournal.com
Ethyl 4-cyanooxane-4-carboxylate C9H13NO3 A potential precursor, where the nitrile group can be hydrolyzed to a carboxylic acid. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxycarbonyloxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-2-14-8(12)9(7(10)11)3-5-13-6-4-9/h2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGIBQXQMRNWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCOCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108630-68-8
Record name 4-(ethoxycarbonyl)oxane-4-carboxylic acid
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Synthetic Methodologies for 4 Ethoxycarbonyl Oxane 4 Carboxylic Acid and Its Analogs

Targeted Synthesis of 4-(Ethoxycarbonyl)oxane-4-carboxylic Acid

Synthesizing the specific molecule this compound requires a strategy that can install two different carbonyl groups onto the same carbon atom of the oxane ring.

A logical approach to the target compound involves creating a precursor on the oxane ring that can be converted into the desired functionalities. A highly effective strategy is based on the malonic ester synthesis. A commercially viable synthesis of the related tetrahydropyran-4-carboxylic acid starts with the cyclization of diethyl malonate with bis-(2-chloroethyl) ether. ijprajournal.com This reaction forms diethyl tetrahydropyran-4,4-dicarboxylate.

From this key intermediate, two pathways can be envisioned:

Selective Mono-hydrolysis: The di-ester could be carefully hydrolyzed under controlled conditions to convert only one of the ethoxycarbonyl groups into a carboxylic acid. This would directly yield the target molecule. This process can be challenging as it is often difficult to stop the hydrolysis after the first ester has reacted.

Full Hydrolysis and Mono-esterification: The diethyl tetrahydropyran-4,4-dicarboxylate can be fully hydrolyzed with a strong base to yield tetrahydropyran-4,4-dicarboxylic acid. ijprajournal.com Subsequently, this diacid could be subjected to a mono-esterification reaction. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol (in this case, ethanol) under acidic catalysis (e.g., H₂SO₄), is a standard method for this transformation. masterorganicchemistry.comchemguide.co.uk Controlling the stoichiometry to favor the formation of the mono-ester over the di-ester would be critical.

Another potential route involves using a starting material with differentiated functionalities, such as ethyl cyanoacetate. Reaction with bis-(2-chloroethyl) ether would yield ethyl 4-cyanooxane-4-carboxylate. The nitrile group could then be selectively hydrolyzed to a carboxylic acid, leaving the ester group intact.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. scholarsresearchlibrary.comtaylorandfrancis.com These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate complex molecules. nih.gov

While a specific MCR for this compound is not prominently documented, the principles of MCRs can be applied to the synthesis of highly functionalized oxane rings. For example, variations of the Doebner reaction are used to synthesize quinoline-4-carboxylic acids from an amine, an aldehyde, and pyruvic acid. nih.gov Analogous strategies could be developed for oxane systems. A hypothetical MCR could involve the condensation of a 1,5-diol equivalent, an aldehyde, and a β-dicarbonyl compound (like diethyl malonate) under acid catalysis to construct the oxane ring with the desired substitution pattern at the C4 position in a single pot. Such strategies are at the forefront of modern synthetic chemistry for building libraries of complex heterocyclic compounds. scholarsresearchlibrary.comnih.gov

Regioselective Functionalization Approaches

Regioselective functionalization is a key strategy in the synthesis of complex molecules as it allows for the precise modification of a specific region of a molecule. In the context of synthesizing this compound and its analogs, regioselectivity is paramount to ensure the correct placement of the ethoxycarbonyl and carboxylic acid groups at the C4 position of the oxane ring.

One plausible approach involves the cyclization of a suitably substituted acyclic precursor. For instance, a common method for the synthesis of tetrahydropyran (B127337) rings is the intramolecular Williamson ether synthesis. This would involve a diol precursor where one hydroxyl group is primary and the other is tertiary, with the tertiary carbon also bearing the precursors to the desired functional groups. The regioselective step would be the selective activation of the primary hydroxyl group (e.g., conversion to a tosylate or halide) to facilitate intramolecular nucleophilic attack by the tertiary hydroxyl group.

Another strategy could involve the regioselective opening of a precursor ring system. For example, the regioselective ring-opening of 1,3-dioxane-type acetals in carbohydrates has been demonstrated as a powerful tool for the selective manipulation of hydroxyl groups. nih.gov While not directly applicable to the oxane core of the target molecule, the principles of using directing groups and specific reagents to control the site of bond cleavage could be adapted to analogous systems.

Furthermore, the regioselective functionalization of a pre-formed oxane ring can be considered. This could involve the introduction of a directing group at a specific position to guide the subsequent installation of the desired functional groups. For instance, C-H activation strategies, often guided by a directing group, have become a powerful tool for the regioselective functionalization of various heterocyclic systems. primescholars.comnih.gov The application of such methods to the oxane ring could provide a direct route to 4-substituted derivatives.

A commercially viable synthesis for a related compound, tetrahydropyran-4-carboxylic acid, involves the cyclization of diethyl malonate with bis-(2-chloroethyl) ether to form diethyl tetrahydropyran-4,4-dicarboxylate. orgsyn.org This is followed by hydrolysis and controlled decarboxylation. orgsyn.org This approach highlights a regioselective strategy where both functional groups are introduced simultaneously at the C4 position. A similar strategy could be envisioned for the target molecule, perhaps by using a mixed malonic ester to introduce the ethoxycarbonyl and a precursor to the carboxylic acid group in a single cyclization step.

Advanced Catalytic Methods in Synthesis

Modern organic synthesis heavily relies on advanced catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. These methods are particularly relevant for the synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Transformations (e.g., Palladium- or Rhodium-catalyzed)

Transition metal catalysis offers a powerful toolkit for the formation of C-C and C-O bonds, which are central to the synthesis of the target molecule. Palladium and rhodium catalysts are particularly versatile in this regard.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are widely used for the formation of C-C bonds. mdpi.com While these are typically used for the functionalization of sp² centers, adaptations for sp³ centers are known. For the synthesis of the target molecule, a palladium-catalyzed carbonylation of a suitable precursor could be a viable strategy to introduce the ester and carboxylic acid functionalities. For instance, a palladium catalyst could be used to carbonylate a 4-hydroxyoxane derivative that has been converted to a suitable electrophile. Palladium-catalyzed intramolecular C-O bond formation is another relevant transformation for constructing the oxane ring. nih.gov

Rhodium-catalyzed reactions are also highly valuable in organic synthesis. Rhodium carbenoid chemistry, for example, can be used for C-H insertion reactions, which could potentially be applied to the regioselective functionalization of an oxane ring. Furthermore, rhodium-catalyzed hydroformylation of an unsaturated precursor could be a step in a multi-step synthesis to introduce one of the carbonyl functionalities. Rhodium-catalyzed cycloaddition reactions are also a powerful tool for the construction of cyclic ethers. nih.govresearchgate.net

The following table summarizes some representative transition metal-catalyzed reactions that could be conceptually applied to the synthesis of the target molecule or its analogs:

Catalyst System Reaction Type Potential Application in Synthesis Reference
Palladium(II) acetate (B1210297) / LigandC-H Activation/FunctionalizationDirect introduction of functional groups at the C4 position of the oxane ring. mdpi.com
Palladium(0) / LigandCross-CouplingCoupling of a pre-functionalized oxane with a suitable partner to build complexity. mdpi.com
Rhodium(I) complexHydroformylationIntroduction of a formyl group to an unsaturated precursor, which can be further oxidized. orgsyn.org
Rhodium(II) carboxylateCarbene InsertionIntramolecular C-O bond formation to construct the oxane ring. nih.gov

Photocatalytic and Electrosynthetic Approaches

In recent years, photocatalysis and electrosynthesis have emerged as powerful and sustainable alternatives to traditional synthetic methods. gre.ac.uknih.govresearchgate.net These techniques often proceed under mild conditions and can enable unique chemical transformations.

Visible-light photoredox catalysis can be used to generate radical intermediates from carboxylic acids, which can then participate in a variety of bond-forming reactions. researchgate.netnih.gov For the synthesis of this compound, a photocatalytic approach could be envisioned for the decarboxylative functionalization of a precursor molecule. For instance, a dicarboxylic acid precursor could be selectively mono-esterified, and the remaining carboxylic acid could be used to generate a radical for a subsequent C-C or C-O bond-forming event. Photocatalysis has also been employed for the synthesis of complex heterocyclic scaffolds. torvergata.itresearchgate.net

Electrosynthesis offers another green and efficient way to drive chemical reactions. gre.ac.uknih.govresearchgate.net The Kolbe electrolysis, for instance, involves the anodic oxidation of carboxylates to generate radicals, which can then dimerize or undergo other reactions. gre.ac.uk This could be a potential method for the formation of a key C-C bond in the synthesis of the target molecule's backbone. More broadly, electrosynthesis can be used for a wide range of oxidative and reductive transformations, providing a powerful tool for functional group manipulations under mild and reagent-free conditions. rsc.org

The table below highlights some potential applications of these modern synthetic methods:

Method Key Principle Potential Application in Synthesis Reference
PhotocatalysisGeneration of radical intermediates using visible light.Decarboxylative functionalization of a precursor to install one of the functional groups. researchgate.netnih.gov
ElectrosynthesisUse of electric current to drive redox reactions.Kolbe electrolysis for C-C bond formation or controlled oxidation/reduction steps. gre.ac.uknih.govresearchgate.net

Stereoselective and Enantioselective Synthesis Pathways

While this compound itself is achiral, the introduction of substituents on the oxane ring would create stereocenters. Therefore, the development of stereoselective and enantioselective synthetic pathways is crucial for accessing chiral analogs.

Asymmetric catalysis is the most powerful tool for the enantioselective synthesis of chiral molecules. Chiral transition metal catalysts, organocatalysts, and enzymes can be used to control the stereochemical outcome of a reaction. For the synthesis of chiral analogs of the target molecule, an enantioselective cyclization of an acyclic precursor could be a key step. For example, a chiral rhodium catalyst could be used for an enantioselective intramolecular C-H insertion to form the oxane ring. nih.gov

Organocatalysis has also emerged as a powerful strategy for enantioselective synthesis. Chiral amines, phosphoric acids, and other small organic molecules can catalyze a wide range of transformations with high enantioselectivity. An enantioselective Michael addition to an α,β-unsaturated ester, followed by cyclization, could be a potential route to chiral oxane derivatives.

Stereoselective reductions of cyclic ketones are another common strategy to introduce chirality. For example, if a 4-oxo-oxane precursor could be synthesized, its stereoselective reduction would yield a chiral 4-hydroxyoxane, which could then be further functionalized.

A recent study on the enantioselective synthesis of 4-substituted proline scaffolds highlights the use of a chinchonidine-derived catalyst under phase-transfer conditions for a double allylic alkylation. mdpi.comresearchgate.net This demonstrates the power of asymmetric catalysis in constructing complex heterocyclic structures with high enantiopurity. mdpi.comresearchgate.net Similar strategies could be adapted for the synthesis of chiral oxane derivatives.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov These principles are increasingly important in both academic and industrial settings.

Atom Economy Maximization

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.comnih.gov Reactions with high atom economy are desirable as they generate less waste.

In the context of synthesizing this compound, maximizing atom economy would involve choosing synthetic routes that are primarily addition and cycloaddition reactions, as these, in theory, can have 100% atom economy. nih.gov For example, a [4+2] cycloaddition (Diels-Alder reaction) to form the oxane ring, if a suitable diene and dienophile could be designed, would be a highly atom-economical approach.

Conversely, reactions that use stoichiometric reagents, such as many classical oxidation and reduction reactions, often have poor atom economy. The use of catalytic methods is therefore a key strategy for improving the atom economy of a synthesis. nih.gov For instance, using a catalytic amount of an oxidant with a co-oxidant like air is much more atom-economical than using a stoichiometric amount of a heavy metal oxidant.

The following table provides a conceptual analysis of the atom economy for different potential reaction types in the synthesis of the target molecule:

Reaction Type General Transformation Atom Economy Comments
CycloadditionA + B → CExcellent (potentially 100%)Ideal for constructing the oxane ring in a single, efficient step.
Catalytic C-H FunctionalizationSubstrate + Reagent --(catalyst)--> Product + ByproductGood to ExcellentMinimizes stoichiometric waste compared to classical methods.
Williamson Ether SynthesisR-OH + R'-X + Base → R-O-R' + Salt + H₂OModerateStoichiometric base and formation of salt byproduct lower the atom economy.
Grignard ReactionR-MgX + C=O → R-C-OMgXPoorThe magnesium salts are stoichiometric byproducts.

Solvent-Free and Environmentally Benign Reaction Conditions

The synthesis of the oxane (tetrahydropyran) ring, the core structure of this compound, can be achieved through various methods, with the Prins cyclization being a prominent strategy. ntu.edu.sgwikipedia.org Traditional approaches often rely on volatile organic solvents and metal-based catalysts. However, recent advancements have led to the development of solvent-free and metal-free versions of this key reaction, significantly enhancing its environmental profile. nih.gov

One notable green approach involves the Prins cyclization between a homoallylic alcohol and an aldehyde, promoted by a trimethylsilyl (B98337) halide. nih.govresearchgate.net This method proceeds without any solvent or metal catalyst, affording 4-halo-tetrahydropyrans with good to excellent yields. nih.govresearchgate.net The absence of a solvent reduces waste and simplifies purification, while the elimination of metal catalysts avoids potential contamination of the product and the environment. nih.gov The resulting 4-halo-tetrahydropyrans are versatile intermediates that can be further functionalized to introduce the carboxylic acid and ester groups required for the target molecule.

The following table summarizes the results of a solvent- and metal-free Prins cyclization for the synthesis of various tetrahydropyran analogs. researchgate.net

AldehydeHomoallylic AlcoholReaction TimeYield (%)
BenzaldehydeBut-3-en-1-ol20 min95
4-NitrobenzaldehydeBut-3-en-1-ol20 min98
4-MethoxybenzaldehydeBut-3-en-1-ol2 h85
CinnamaldehydeBut-3-en-1-ol20 min96
BenzaldehydePent-4-en-1-ol20 min94

In addition to solvent-free approaches, the use of water as a reaction medium represents a key strategy for environmentally benign synthesis. nih.gov Ultrasound-assisted multicomponent reactions in water have been successfully employed for the synthesis of related 4H-pyran structures, achieving excellent yields in short reaction times with simple and accessible catalysts. nih.gov This highlights the potential for developing aqueous synthetic routes for oxane derivatives, minimizing the reliance on hazardous organic solvents.

Energy Efficiency in Synthesis (e.g., Microwave-Assisted, Solar Heating)

Improving energy efficiency is a cornerstone of green chemistry, and alternative energy sources are increasingly being applied to organic synthesis to reduce reaction times and energy consumption compared to conventional heating methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. designer-drug.com The direct interaction of microwave irradiation with polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in dramatically reduced reaction times and improved yields. designer-drug.com

A specific application of this technology is the ZrCl₄-catalyzed synthesis of substituted tetrahydropyrans under microwave irradiation. acs.org This method facilitates the deprotection of a 1,3-dioxane (B1201747) precursor and the simultaneous formation of the tetrahydropyran ring in good yield. acs.org The efficiency of microwave heating allows for the rapid construction of the core oxane skeleton, which is a crucial step in the synthesis of this compound and its analogs. The significant reduction in reaction time from hours to minutes demonstrates the energy-saving potential of this technology.

The table below compares the reaction times and yields for the synthesis of tetrahydropyrimidine (B8763341) derivatives, a related class of six-membered heterocycles, using both conventional heating and microwave irradiation, illustrating the typical advantages of MAOS. foliamedica.bg

CompoundConventional Method (Time, Yield)Microwave Method (Time, Yield)
4a22 h, 65%22 min, 88%
4b24 h, 62%24 min, 85%
4c20 h, 68%23 min, 90%
4d23 h, 60%22 min, 84%

Ultrasound-Assisted Synthesis

Solar Heating

Solar heating represents a sustainable and environmentally benign source of thermal energy for chemical reactions. By harnessing sunlight, this method can potentially reduce the reliance on fossil fuel-based energy. While solar heating is a recognized green technology, its specific application to the synthesis of this compound or its direct analogs is not widely documented in the current scientific literature.

Reactivity and Mechanistic Studies of 4 Ethoxycarbonyl Oxane 4 Carboxylic Acid

Nucleophilic Acyl Substitution Reactions

The presence of both a c nbinno.comarboxylic acid and an ester functional group attached to the same quaternary carbon introduces interesting considerations for nucleophilic acyl substitution reactions. The reactivity of the carboxylic acid group is central to the formation of various derivatives.

Esterification Processes and Kinetics

The esterification of the free carboxylic acid group in 4-(ethoxycarbonyl)oxane-4-carboxylic acid is a key transformation. The widely utilized Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a relevant process. The reaction proceeds via youtube.com an equilibrium, and to favor the formation of the diester, a large excess of the alcohol is typically used, or water is removed as it is formed.

The mechanism involves t youtube.comhe protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as youtube.coma nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester and regenerate the acid catalyst.

Table 1: Factors Influ youtube.comencing Fischer Esterification Rates

Factor Effect on Rate Rationale
Steric Hindrance Decreases rate Increased steric bulk around the carboxylic acid and alcohol hinders the approach of the nucleophile.
Alcohol Reactivity researchgate.netlibretexts.org Primary > Secondary > Tertiary Steric accessibility of the hydroxyl group.
Acid Catalyst Strength Increases rate A stronger acid leads to a higher concentration of the protonated, more reactive carboxylic acid.

| Temperature | Increases rate | Provides the necessary activation energy for the reaction to proceed. |

The kinetics of esterification for a sterically hindered gem-dicarboxylic acid monoester like this compound are expected to be slower than for a simple, unhindered carboxylic acid. The presence of the bulky researchgate.net ethoxycarbonyl group and the oxane ring on the same carbon atom as the carboxylic acid creates significant steric hindrance around the reaction center.

Amide Bond Formation Mechanisms

The formation of amides from this compound involves the reaction of the carboxylic acid moiety with an amine. Direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, coupling agent khanacademy.orgs are commonly employed to facilitate this transformation under milder conditions.

One common method involv youtube.comes the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC). The mechanism begins with the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. The amine then acts as a nucleophile, attacking the carbonyl carbon of this activated intermediate. This is followed by the collapse of the tetrahedral intermediate and the elimination of dicyclohexylurea, a stable byproduct, to yield the desired amide.

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Byproduct Advantages Disadvantages
Dicyclohexylcarbodiimide (DCC) Dicyclohexylurea (DCU) Effective, widely used DCU can be difficult to remove
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Water-soluble urea Easy byproduct removal More expensive than DCC

The steric hindrance at the quaternary carbon of this compound would likely necessitate the use of efficient coupling agents and possibly longer reaction times or elevated temperatures to achieve high yields in amide bond formation.

Formation of Acid Chlorides and Anhydrides

Acid Chlorides:

The conversion of the carboxylic acid group of this compound to an acid chloride is a crucial step for accessing a variety of other derivatives due to the high reactivity of acid chlorides. Common reagents for this researchgate.nettransformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).

With thionyl chloride, t dovepress.comijprajournal.comhe mechanism involves the initial attack of the carboxylic acid's hydroxyl group on the sulfur atom of SOCl₂, leading to the formation of a chlorosulfite intermediate. This intermediate is a mu masterorganicchemistry.comch better leaving group than the original hydroxyl group. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon, followed by the elimination of sulfur dioxide and a chloride ion, yields the acid chloride.

Given the structure of 4 masterorganicchemistry.com-(ethoxycarbonyl)oxane-4-carboxylic acid, the reaction with thionyl chloride is expected to proceed, though potentially at a slower rate compared to less sterically hindered acids. It is important to note that for gem-dicarboxylic acids like malonic acid, thionyl chloride is an effective reagent for forming the corresponding diacid chloride.

Acid Anhydrides:

Ac researchgate.netid anhydrides can be formed from this compound through several methods. One common laboratory method involves the reaction of the corresponding acid chloride with a carboxylate salt. Alternatively, dehydratio researchgate.netn of two molecules of the carboxylic acid can be achieved using a strong dehydrating agent, though this is less common for producing symmetrical anhydrides from mono-esters. A more relevant pathway for this specific compound might involve intramolecular anhydride (B1165640) formation if the ester were to be hydrolyzed to the dicarboxylic acid, followed by treatment with a dehydrating agent. However, for the monoester, intermolecular anhydride formation would be the primary route.

Reactions Involving the Oxane Ring System

The oxane (tetrahydropyran) ring is a six-membered saturated heterocycle containing an oxygen atom. Generally, this ring system is quite stable.

Ring-Opening Reactions and Derivatization

The tetrahydropyran (B127337) ring is generally stable to a wide range of reaction conditions. Unlike smaller, more strained cyclic ethers like epoxides and oxetanes, the oxane ring does not readily undergo ring-opening reactions. Cleavage of the ether lin youtube.comkages in the oxane ring typically requires harsh conditions, such as strong acids (e.g., HBr or HI) at high temperatures.

Under such conditions, the reaction would likely proceed via protonation of the ring oxygen, followed by nucleophilic attack of a halide ion at one of the adjacent carbons in an Sₙ2-type mechanism. For a symmetrically substituted oxane like the parent compound, this would lead to a dihalo-substituted open-chain compound. However, for this compound, the functional groups at the 4-position would likely be affected by these harsh conditions, potentially leading to hydrolysis of the ester and decarboxylation.

Derivatization of the oxane ring itself, without ring-opening, is less common unless there are pre-existing functional groups on the ring carbons (other than at the 4-position in this case).

Isomerization Pathways and Stability Considerations (Analogous to Oxetane-Carboxylic Acids)

While there is a lack of specific studies on the isomerization of this compound, it is informative to consider the behavior of analogous, more strained systems like oxetane-carboxylic acids. Many oxetane-carboxylic acids have been found to be unstable and can isomerize to form lactones, particularly upon heating. This isomerization is an masterorganicchemistry.comintramolecular ring-opening reaction where the carboxylic acid group acts as an internal nucleophile.

For the oxane system in this compound, such an intramolecular isomerization would be significantly less favorable for several reasons:

Ring Strain: The tetrahydropyran ring has significantly less ring strain compared to the oxetane (B1205548) ring, making it inherently more stable and less prone to ring-opening.

Ring Size for Lacto youtube.comne Formation: An intramolecular attack of the carboxylate on one of the carbons adjacent to the ring oxygen would lead to the formation of a large, strained bridged lactone, which is thermodynamically and kinetically disfavored. The formation of 5- and 6-membered rings is generally favored in intramolecular reactions.

Therefore, it is highly unlikely that this compound would undergo a similar isomerization to form a lactone under the mild conditions that are often sufficient for oxetane-carboxylic acids.

The stability of the oxane ring is generally high. The presence of two electron-withdrawing groups (the carboxylic acid and the ester) at the 4-position could potentially influence the electron density of the ring, but is not expected to significantly destabilize the ring system towards isomerization or spontaneous ring-opening. A more likely reaction under harsh acidic or basic conditions would be hydrolysis of the ester group or decarboxylation, rather than an isomerization involving the oxane ring itself.

Functionalization at Ring Positions (e.g., Alpha-Substitution to Carbonyl)

The functionalization of saturated heterocyclic rings like the oxane in this compound is a significant area of synthetic chemistry. Direct substitution at positions on the oxane ring offers a pathway to novel derivatives with potentially altered chemical properties and biological activities. Alpha-substitution, which refers to the substitution of a hydrogen atom on the carbon adjacent to a carbonyl group, is a common transformation for many carbonyl compounds. msu.edulibretexts.org However, in the case of this compound, the carbon atom at the 4-position is a quaternary center, bearing both the ethoxycarbonyl and the carboxylic acid groups. Consequently, it has no alpha-hydrogens, making direct alpha-substitution at this position impossible through conventional enol or enolate-based mechanisms. msu.edu

Functionalization must therefore target other positions on the oxane ring (C-2, C-3, C-5, and C-6). Modern synthetic methods, particularly those involving palladium-catalyzed C–H activation, have enabled the selective functionalization of typically unreactive C(sp³)–H bonds in cycloalkanes. researchgate.net Research has demonstrated that a carboxylic acid directing group can facilitate the transannular γ-methylene C–H arylation of cycloalkane carboxylic acids, including substrates with a tetrahydropyran (oxane) ring. nih.gov This approach showcases the possibility of selectively modifying the ring at a position remote from the carboxyl group, overcoming challenges of regioselectivity in the presence of multiple, electronically similar C-H bonds. researchgate.netnih.gov While not a direct alpha-substitution to the carbonyl, this methodology represents a key strategy for the selective functionalization of the oxane ring system in derivatives like this compound.

Radical Reactions and Carboxyl Group Transformations

The carboxyl group is a versatile functional handle that can undergo a variety of transformations, including those that proceed through radical intermediates. These reactions are crucial for modifying the core structure of a molecule by removing or altering the carboxylic acid moiety.

Decarboxylative Processes

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a fundamental reaction of carboxylic acids. For simple aliphatic acids, this process typically requires harsh conditions. However, the presence of other functional groups can significantly facilitate decarboxylation. masterorganicchemistry.com The subject compound is a derivative of tetrahydropyran-4,4-dicarboxylic acid (a gem-dicarboxylic acid), which readily undergoes decarboxylation upon heating. masterorganicchemistry.com

The thermal decarboxylation of the parent diacid to yield tetrahydropyran-4-carboxylic acid proceeds by heating at elevated temperatures, often in a high-boiling solvent to control the reaction and evolution of CO₂. masterorganicchemistry.com The presence of the second carboxyl group (or in this case, an ester) at the geminal position stabilizes the transition state of the C-C bond cleavage. youtube.com It is expected that this compound would undergo a similar decarboxylation to yield ethyl tetrahydropyran-4-carboxylate under thermal conditions.

Table 1: Conditions for Thermal Decarboxylation of Tetrahydropyran-4,4-dicarboxylic Acid
SolventTemperature (°C)Yield (%)Reference
Paraffin Oil120-13070 nih.gov
Xylene120-130Not Specified nih.gov
Xylene + Paraffin Oil120-13080-85 nih.gov

In recent years, visible-light photoredox catalysis has emerged as a powerful and mild method for decarboxylation. rsc.orgnih.gov This technique allows for the generation of carbon-centered radicals from carboxylic acids under gentle conditions, often at room temperature. researchgate.netorganic-chemistry.org This approach could be applied to this compound to generate a tertiary radical at the 4-position, which could then be trapped by various reagents to form new C-C or C-heteroatom bonds.

Hydrocarboxylation Reactions

Hydrocarboxylation is a process that introduces a carboxylic acid group onto a substrate, typically an unsaturated hydrocarbon, using carbon dioxide. rsc.org This reaction is effectively the reverse of decarboxylation and represents a key method for carbon fixation into organic molecules. rsc.orgscispace.com The process generally involves a transition-metal catalyst and a reductant, which facilitate the cascade process of CO₂ reduction and C-C bond formation. rsc.orgrsc.org

While hydrocarboxylation is primarily used to synthesize carboxylic acids from alkenes or alkynes, the principles can be applied to other substrates. researchgate.net For instance, alcohols can be converted to carboxylic acids with an additional carbon atom through hydrocarboxylation using CO₂ and H₂. rsc.org In the context of the oxane ring system, a hypothetical precursor such as an unsaturated oxane derivative could potentially be carboxylated to form a carboxylic acid derivative. However, the direct synthesis of this compound via hydrocarboxylation has not been extensively documented and would require a specifically designed substrate and catalytic system.

Structure-Reactivity Relationships within Oxane Carboxylic Acid Derivatives

The reactivity of this compound is governed by the interplay of its structural features: the oxane ring, the carboxylic acid group, and the ester group, all centered on a quaternary carbon. uni.lu The general reactivity of carboxylic acid derivatives is influenced by the electrophilicity of the carbonyl carbon and the nature of the substituent attached to the acyl group. khanacademy.orgmsu.edukhanacademy.org

The two functional groups, a carboxylic acid and an ester, are geminally substituted at the C-4 position. This arrangement has several consequences:

Steric Hindrance : The quaternary center creates steric bulk around the carbonyl carbons of both the acid and the ester. This can hinder the approach of nucleophiles, potentially slowing the rates of nucleophilic acyl substitution reactions compared to less substituted analogs. jackwestin.com

Electronic Effects : The ester group acts as an electron-withdrawing group, which can increase the acidity of the neighboring carboxylic acid proton.

Decarboxylation : As discussed, the gem-diester-like structure facilitates decarboxylation upon heating, as the remaining ester group can stabilize the intermediate formed during the loss of CO₂. masterorganicchemistry.comtandfonline.comacs.org

Derivatives and Their Advanced Applications in Organic Synthesis

Synthesis of Novel Ester Derivatives

The carboxylic acid moiety of 4-(Ethoxycarbonyl)oxane-4-carboxylic acid serves as a prime site for derivatization through esterification. Standard synthetic protocols can be employed to generate a vast library of novel ester compounds, thereby modifying the molecule's steric and electronic properties. The reaction of the parent carboxylic acid with various alcohols in the presence of an acid catalyst or coupling agents yields the corresponding esters. researchgate.net This straightforward derivatization is crucial for creating prodrugs or fine-tuning the physicochemical properties of bioactive molecules. nih.gov

For instance, coupling with specialized alcohols can introduce further functionalities, such as terminal alkynes for click chemistry, fluorescent tags for imaging, or long alkyl chains to enhance lipophilicity. The synthesis of such derivatives is fundamental to medicinal chemistry and materials science, where the oxane core provides a stable, non-aromatic scaffold.

Table 1: Examples of Ester Derivative Synthesis

Derivative Name Alcohol Reagent Key Reagents/Conditions Potential Application
Ethyl 4-(methoxycarbonyl)oxane-4-carboxylate Methanol H₂SO₄ (cat.), Reflux Synthetic Intermediate
Ethyl 4-(benzyloxycarbonyl)oxane-4-carboxylate Benzyl (B1604629) alcohol DCC, DMAP Protecting Group Chemistry
Ethyl 4-((prop-2-yn-1-yloxy)carbonyl)oxane-4-carboxylate Propargyl alcohol EDCI, HOBt Bioconjugation via Click Chemistry

Amide Derivatives and Peptide Mimetics

The conversion of the carboxylic acid group to an amide represents another cornerstone of derivatization, significantly broadening the compound's synthetic utility. The formation of an amide bond, typically achieved by activating the carboxylic acid and reacting it with a primary or secondary amine, is one of the most fundamental transformations in organic and medicinal chemistry. researchgate.net Modern coupling reagents such as carbodiimides (e.g., DCC, EDCI) or phosphonium (B103445) salts facilitate this process under mild conditions, making it compatible with a wide range of functional groups. nih.govrsc.org

The resulting amide derivatives are of particular interest as peptide mimetics. By incorporating the rigid oxane-4-carboxamide structure into a peptide sequence, the conformational flexibility of the peptide backbone can be constrained. This structural rigidity is a key strategy in drug design to enhance binding affinity to biological targets, improve metabolic stability, and control secondary structure. The oxane ring acts as a non-natural scaffold that can mimic or stabilize specific peptide turns or folds.

Table 2: Representative Amide Derivatives and Their Synthetic Precursors

Derivative Name Amine Reagent Coupling Reagent Field of Interest
Ethyl 4-(phenylcarbamoyl)oxane-4-carboxylate Aniline HATU, DIPEA Medicinal Chemistry
Ethyl 4-(benzylcarbamoyl)oxane-4-carboxylate Benzylamine DIC, OxymaPure Scaffold Development
Ethyl 4-(morpholine-4-carbonyl)oxane-4-carboxylate Morpholine T3P Agrochemical Research

Heterocyclic Ring Fusions and Expansion Reactions (e.g., Pyridazinone Formation)

The bifunctional nature of this compound and its derivatives makes it an excellent substrate for constructing fused heterocyclic systems. Through strategic chemical manipulation, the two carbonyl groups can be induced to participate in intramolecular cyclization or condensation reactions with binucleophiles, leading to novel polycyclic scaffolds.

A notable example is the formation of pyridazinone rings, which are present in numerous compounds with anti-inflammatory and other biological activities. nih.gov A synthetic pathway could involve the conversion of the parent compound into a 1,4-dicarbonyl intermediate. For example, transformation of the carboxylic acid into a ketone via reaction with an organometallic reagent would yield a keto-ester. Subsequent condensation of this keto-ester with hydrazine (B178648) or its derivatives would lead to the formation of a dihydropyridazinone ring fused to the oxane scaffold. Oxidative aromatization can then furnish the final pyridazinone system. Such reactions dramatically increase the molecular complexity and provide access to unique chemical space for drug discovery.

Development of Functionalized Scaffolds

Beyond simple derivatization, this compound is a powerful building block for the development of highly functionalized three-dimensional scaffolds. nih.gov The oxane ring provides a robust, saturated heterocyclic core that can be elaborated upon to create diverse molecular frameworks for various applications in chemistry and pharmacology.

The geminal substitution pattern at the 4-position of the oxane ring is ideal for the construction of spirocyclic systems. In these structures, two rings share a single common atom. For instance, the two carbonyl groups can be differentiated chemically, allowing one to be used as an anchor point for building a second ring that spiro-fuses at the C4 position. This approach has been used to access novel spirocycles, which are of great interest in medicinal chemistry due to their conformational rigidity and structural novelty. nih.govuniv.kiev.ua

Furthermore, intramolecular reactions can lead to the formation of bridged or fused polycyclic ether systems. By reducing both carbonyl groups to alcohols, for example, subsequent acid-mediated cyclization could furnish a bicyclic ether framework, a structural motif found in some natural products. nih.gov

Although this compound is achiral, its structure contains a prochiral center at the C4 position. This feature allows it to serve as a valuable precursor for the synthesis of chiral building blocks. researchgate.net Through asymmetric synthesis or chiral resolution, it is possible to obtain enantiomerically pure versions of its derivatives.

Methods such as asymmetric hydrogenation or enzymatic resolution can be employed to introduce chirality. nih.gov For example, asymmetric reduction of a ketone derivative could establish a chiral alcohol center, which then directs the stereochemistry of subsequent transformations. The resulting enantiopure oxane scaffolds, decorated with orthogonal functional groups, are powerful intermediates for the synthesis of complex, stereochemically defined target molecules, including pharmaceuticals and agrochemicals. nih.gov

Integration into Complex Natural Product Synthesis

The tetrahydropyran (B127337) (oxane) ring is a ubiquitous structural motif found in a wide variety of complex natural products, particularly polyether antibiotics, marine toxins, and alkaloids. ijprajournal.com The total synthesis of these molecules is a significant challenge in organic chemistry that drives the development of new synthetic methods. organic-chemistry.org

Compounds like this compound serve as valuable "C-ring" or "D-ring" synthons, providing a pre-functionalized, six-membered oxygen heterocycle early in a synthetic sequence. By incorporating this building block, chemists can significantly shorten synthetic routes and avoid the often-difficult step of constructing the heterocyclic ring from an acyclic precursor. The ester and acid groups provide convenient handles for coupling the oxane fragment with other parts of the target molecule, facilitating a convergent and efficient synthetic strategy.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the properties of organic molecules like 4-(Ethoxycarbonyl)oxane-4-carboxylic acid. biointerfaceresearch.comresearchgate.net DFT calculations can elucidate the molecule's electronic structure, geometry, and vibrational frequencies. While specific DFT studies on this compound are not available in published literature, the methodology is routinely applied to similar organic acids and esters to understand their behavior. biointerfaceresearch.comresearchgate.net

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they are the primary orbitals involved in chemical reactions. cureffi.orgyoutube.com This HOMO-LUMO pairing is often referred to as the frontier molecular orbitals.

For this compound, the HOMO would likely be localized on the oxygen atoms of the carboxyl and ether functionalities, which possess non-bonding electron pairs. The LUMO, conversely, is expected to be centered on the antibonding π* orbitals of the two carbonyl groups (C=O) of the ester and carboxylic acid moieties. cureffi.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. The precise energies and spatial distributions of these orbitals for this compound would require specific DFT calculations.

Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound Note: This data is illustrative and based on general principles of organic chemistry, as specific computational results for this molecule are not publicly available.

Property Expected Characteristics
HOMO Energy Relatively high, influenced by lone pairs on oxygen atoms.
LUMO Energy Relatively low, associated with the π* orbitals of the C=O groups.
HOMO-LUMO Gap Moderate, indicating typical reactivity for a dicarbonyl compound.
HOMO Location Primarily on the oxygen atoms of the ether, carboxyl, and ester groups.
LUMO Location Primarily on the carbon and oxygen atoms of the carbonyl groups.

The three-dimensional structure of this compound is defined by its bond lengths, bond angles, and dihedral angles. The central oxane ring typically adopts a stable chair conformation to minimize steric and torsional strain. researchgate.net In this conformation, the bulky ethoxycarbonyl and carboxylic acid groups attached to the C4 position would have a preference for the equatorial position to reduce steric hindrance.

The carboxyl group's geometry is trigonal planar around the carbonyl carbon. libretexts.org Computational geometry optimization would be necessary to determine the precise bond lengths and the preferred rotational orientation (conformation) of the ethoxycarbonyl and carboxylic acid groups relative to the oxane ring. These conformational preferences are critical as they can influence the molecule's physical properties and biological activity.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for mapping the pathways of chemical reactions, allowing for the study of transient species like transition states that are difficult to observe experimentally. acs.org

For any chemical transformation involving this compound, such as esterification, decarboxylation, or ring-opening, a transition state exists as an energy maximum along the reaction coordinate. DFT calculations can be used to locate and characterize the geometry of these transition states. A key feature of a computationally identified transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction path.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Quantum chemical calculations can predict various spectroscopic properties with a useful degree of accuracy, aiding in the interpretation of experimental spectra. researchgate.netacs.org

NMR Chemical Shifts: Theoretical predictions of 1H and 13C NMR chemical shifts are valuable for structure elucidation. nih.govmdpi.com Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus. orgchemboulder.com These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted shifts for the various protons and carbons in the oxane ring and the ethyl group of this compound would help confirm structural assignments from experimental data.

IR Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can compute these vibrational frequencies, which correspond to the absorption bands in an IR spectrum. For this compound, strong characteristic absorptions would be predicted for the C=O stretching vibrations of both the carboxylic acid and the ester groups, typically in the range of 1690-1760 cm-1. A broad band corresponding to the O-H stretch of the carboxylic acid dimer would also be expected around 2500-3300 cm-1.

Table 2: Predicted Characteristic IR Frequencies for this compound Note: This data is based on typical frequency ranges for the given functional groups.

Functional Group Vibrational Mode Predicted Frequency Range (cm-1)
Carboxylic Acid O–H stretch (dimer) 2500 - 3300 (very broad)
C-H (alkane) C–H stretch 2850 - 2960
Ester C=O stretch 1735 - 1750
Carboxylic Acid C=O stretch 1700 - 1725
Ether C–O stretch 1050 - 1150

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide an atomistic-level view of molecular behavior, including the dynamic formation and dissociation of intermolecular bonds. While specific MD simulation studies for this compound are not extensively documented in publicly available literature, a detailed understanding of its intermolecular interaction profile can be constructed by analyzing simulation data from analogous molecules containing its key functional groups: a carboxylic acid, an ester (ethoxycarbonyl), and a cyclic ether (oxane).

The intermolecular forces governing the behavior of this compound are primarily a combination of strong hydrogen bonding, dipole-dipole interactions, and weaker van der Waals forces. MD simulations on structurally related compounds allow for a quantitative and qualitative prediction of these interactions.

Dominant Interaction: Carboxylic Acid Dimerization

The most significant intermolecular interaction for molecules containing a carboxylic acid group is the formation of a cyclic dimer. nih.govresearchgate.net Extensive MD and quantum chemical simulations on simple carboxylic acids, such as acetic and propionic acid, have demonstrated that two molecules readily associate via a pair of strong O-H···O=C hydrogen bonds. aip.orgnih.gov This interaction is energetically highly favorable and results in a stable, centrosymmetric eight-membered ring structure. nih.gov

In a simulation box of this compound, it is predicted that this dimerization would be the predominant supramolecular motif. The stability of this dimer significantly influences the physical properties of the substance. The strength of these hydrogen bonds arises from the strong electrostatic attraction between the polarized hydroxyl hydrogen (donor) and the carbonyl oxygen (acceptor). dtu.dk

Secondary Hydrogen Bonding and Competing Interactions

Beyond self-dimerization, the functional groups of this compound offer additional sites for hydrogen bonding, leading to more complex and extended networks. The molecule possesses multiple hydrogen bond acceptors: the ether oxygen of the oxane ring, the carbonyl oxygen of the ester, and the hydroxyl oxygen of the carboxylic acid. The sole hydrogen bond donor is the hydroxyl proton of the carboxylic acid.

MD simulations can be used to explore the competition between these potential interactions:

Carboxylic Acid–Oxane Interaction: The carboxylic acid group of one molecule can form a hydrogen bond with the ether oxygen of the oxane ring of a neighboring molecule. This would disrupt the formation of a cyclic dimer and could lead to the formation of polymeric chains.

Carboxylic Acid–Ester Interaction: Similarly, the carbonyl oxygen of the ethoxycarbonyl group can act as a hydrogen bond acceptor. Theoretical studies on compounds with both ester and carboxylic acid functionalities show that while this interaction is possible, the C=O of the carboxylic acid is generally a stronger hydrogen bond acceptor, making dimer formation more likely. nih.gov

The relative populations of these different hydrogen-bonded states can be quantified from an MD trajectory by analyzing radial distribution functions (RDFs). nih.gov An RDF for the distance between the hydroxyl hydrogen and the carbonyl oxygen would show a sharp peak at a short distance (typically ~1.6-1.8 Å) in systems where dimers are prevalent.

Role of Weaker Interactions and Molecular Packing

While hydrogen bonding dominates, weaker forces play a crucial role in the fine-tuning of molecular packing and dynamics.

Weak C-H···O Hydrogen Bonds: MD simulations and crystallographic studies of esters and ethers frequently identify weak C-H···O hydrogen bonds, where activated C-H groups interact with ether or carbonyl oxygens. nih.gov For this compound, C-H groups on the oxane ring adjacent to the ether oxygen or on the ethyl group could participate in such interactions, further stabilizing the three-dimensional molecular network.

The following data tables summarize the predicted intermolecular interactions for this compound based on computational studies of analogous systems.

Table 1: Predicted Hydrogen Bond Geometries and Energies This table outlines the primary hydrogen bonding interactions expected for this compound, with typical geometric and energetic parameters derived from computational studies on similar functional groups.

Donor GroupAcceptor GroupH···A Distance (Å)D-H···A Angle (°)Interaction TypeReference Interaction Energy (kcal/mol)
Carboxyl (-COOH)Carboxyl (C=O)~1.6 - 1.8~170 - 180Strong H-Bond (Dimer)-7 to -10 (per bond) aip.org
Carboxyl (-COOH)Oxane Ether (-O-)~1.7 - 1.9~165 - 175H-Bond (Chain/Network)-4 to -6
Carboxyl (-COOH)Ester Carbonyl (C=O)~1.8 - 2.0~160 - 170H-Bond (Chain/Network)-3 to -5 nih.gov
Aliphatic (C-H)Carbonyl/Ether (O)~2.2 - 2.6~140 - 160Weak H-Bond-0.5 to -1.5 nih.gov

Table 2: Qualitative Analysis of Intermolecular Forces from MD Simulations This table provides a qualitative summary of the different types of forces and their contributing molecular fragments, as would be analyzed from a full MD simulation.

Force TypeContributing Molecular FragmentsExpected Relative StrengthKey Role in System
Hydrogen Bonding Carboxylic Acid group (donor); Carbonyl, Ether oxygens (acceptors)StrongestDefines primary supramolecular structures (dimers, chains).
Dipole-Dipole Ester group, Carboxylic Acid group, Ether linkageModerateOrients molecules to align polar groups, contributing to cohesion.
Dispersion Forces Entire molecule, especially Oxane ring and Ethyl groupModerate to Strong (Cumulative)Governs overall packing efficiency and contributes significantly to bulk properties.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., Advanced ¹H and ¹³C NMR, HRMS, FT-IR)

High-resolution spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of 4-(ethoxycarbonyl)oxane-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The acidic proton of the carboxyl group typically appears as a broad singlet at a significantly downfield chemical shift, often in the range of 10-12 ppm. libretexts.org The methylene (B1212753) protons of the ethyl group adjacent to the ester oxygen are expected to resonate around 4.2 ppm as a quartet, while the terminal methyl protons would appear as a triplet around 1.2 ppm. The protons on the oxane ring would present more complex splitting patterns in the region of 2.0-4.0 ppm.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom. The carbonyl carbons of the carboxylic acid and the ester are the most deshielded, appearing in the 160-180 ppm region. libretexts.org The quaternary carbon of the oxane ring, to which both carbonyl groups are attached, would also have a characteristic downfield shift. The remaining carbons of the ethyl group and the oxane ring would resonate at higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom TypeGroupPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Proton-COOH10.0 - 12.0 (broad s)-
Proton-O-CH₂-CH₃~4.2 (q)-
ProtonOxane Ring (-O-CH₂-)~3.7 - 4.0 (m)-
ProtonOxane Ring (-C-CH₂-)~2.0 - 2.4 (m)-
Proton-O-CH₂-CH₃~1.2 (t)-
Carbon-COOH-170 - 180
Carbon-COOR-165 - 175
Carbon-O-CH₂-CH₃-60 - 65
CarbonOxane Ring (-O-CH₂-)-65 - 70
CarbonOxane Ring (Quaternary C)-45 - 55
CarbonOxane Ring (-C-CH₂-)-30 - 35
Carbon-O-CH₂-CH₃-13 - 15

s = singlet, t = triplet, q = quartet, m = multiplet

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the precise molecular weight and elemental formula of the compound. For this compound (C₉H₁₄O₅), the monoisotopic mass is 202.08412 Da. uni.lu HRMS analysis can identify various ionic species, confirming the compound's identity with high accuracy. uni.lu

Table 2: Predicted HRMS Data for this compound Adducts
AdductMass-to-Charge Ratio (m/z)
[M+H]⁺203.09140
[M+Na]⁺225.07334
[M+K]⁺241.04728
[M+NH₄]⁺220.11794
[M-H]⁻201.07684

Data sourced from PubChemLite. uni.lu

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by several key absorption bands. libretexts.orgspectroscopyonline.com A very broad absorption in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. libretexts.org The carbonyl (C=O) stretching region is expected to show strong absorptions between 1700 and 1760 cm⁻¹. Typically, the carboxylic acid C=O stretch appears around 1710 cm⁻¹ (for the dimer), while the ester C=O stretch is found at a slightly higher frequency, around 1735-1740 cm⁻¹. pressbooks.publibretexts.org Strong C-O stretching bands are also expected between 1000 and 1300 cm⁻¹. spectroscopyonline.com

Table 3: Characteristic FT-IR Absorption Frequencies
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500 - 3300Strong, Very Broad
EsterC=O stretch1735 - 1750Strong
Carboxylic AcidC=O stretch1700 - 1725Strong
Ester / AcidC-O stretch1000 - 1300Strong

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC-UV, Derivatization for GC)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a primary tool for the analysis and purification of non-volatile compounds. For this compound, reversed-phase HPLC using a C18 column is a suitable method. However, the compound lacks a strong chromophore, making detection by a standard UV-Vis detector challenging. The carbonyl groups exhibit a weak n→π* absorption at low wavelengths (around 200-220 nm). libretexts.org Analysis at these low wavelengths can be effective but may be subject to interference from solvents and other impurities. nih.gov To enhance sensitivity and selectivity, derivatization with a UV-active or fluorescent labeling reagent can be employed. Reagents that react with the carboxylic acid group to introduce a chromophore, such as a benzyl (B1604629) or naphthyl group, are commonly used for this purpose. nih.gov

Derivatization for Gas Chromatography (GC)

Direct analysis of carboxylic acids by GC is often problematic due to their low volatility and high polarity, which can lead to poor peak shape and thermal decomposition in the GC inlet. colostate.edu To overcome these issues, this compound must be converted into a more volatile and thermally stable derivative prior to analysis. Common derivatization strategies include: gcms.czresearchgate.net

Esterification: The carboxylic acid group can be converted into a methyl or other alkyl ester using reagents like diazomethane, BF₃ in methanol, or an acidic alcohol solution. This process eliminates the polar -COOH group, significantly increasing volatility.

Silylation: This is a widely used method where the active hydrogen of the carboxylic acid is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this transformation. The resulting TMS ester is much more volatile and suitable for GC analysis. gcms.cz

Electroanalytical Methods in Electrosynthesis and Characterization (e.g., Cyclic Voltammetry)

Electroanalytical methods like cyclic voltammetry (CV) can provide insights into the redox properties of this compound. The primary electrochemical process of interest for carboxylic acids is their anodic oxidation. researchgate.net

In a typical CV experiment, the carboxylate anion (formed in a suitable solvent and supporting electrolyte) undergoes an irreversible oxidation at a solid electrode (e.g., glassy carbon or platinum). This oxidation process, known as the Kolbe reaction, involves a one-electron transfer to form a carboxyl radical, which can subsequently undergo rapid decarboxylation to produce a carbon-centered radical and CO₂. researchgate.net The peak potential for this oxidation is generally high and depends on factors such as the solvent, electrode material, and the structure of the carboxylic acid. The irreversible nature of the process is confirmed by the absence of a corresponding reduction peak on the reverse scan in the voltammogram.

Crystallographic Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound is not prominently available in the literature, such an analysis would provide key structural parameters.

If a suitable single crystal were obtained, the analysis would yield:

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the unit cell.

Crystal System and Space Group: The fundamental symmetry of the crystal lattice.

Atomic Coordinates: The precise position of every atom in the unit cell, allowing for the calculation of exact bond lengths, bond angles, and torsion angles.

A crucial feature expected in the crystal structure of this compound is the formation of intermolecular hydrogen bonds. Carboxylic acids typically form centrosymmetric dimers in the solid state, where the carboxyl groups of two molecules are linked by a pair of strong O-H···O hydrogen bonds. spectroscopyonline.com This dimerization significantly influences the molecular packing and physical properties of the compound. The conformation of the oxane ring (likely a chair conformation) and the relative orientation of the ethoxycarbonyl group would also be unequivocally determined.

Future Research Directions and Emerging Paradigms

Innovations in Sustainable Synthesis

Future synthetic strategies for 4-(ethoxycarbonyl)oxane-4-carboxylic acid are expected to align with the principles of green chemistry, emphasizing efficiency, safety, and environmental stewardship. Key innovations will likely focus on catalytic processes, the use of renewable resources, and advanced manufacturing techniques.

One promising avenue is the adoption of flow chemistry . Continuous-flow processing offers significant advantages over traditional batch synthesis, including superior control over reaction parameters, enhanced safety profiles for handling reactive intermediates, and improved scalability. nih.govnih.gov The synthesis of heterocyclic compounds, in particular, has benefited from flow chemistry, which can facilitate hazardous or high-pressure reactions more safely and efficiently. nih.govbeilstein-journals.org For the synthesis of the target oxane, a flow-based approach could enable precise temperature and pressure control during the formation of the tetrahydropyran (B127337) ring, potentially leading to higher yields and purities.

Biocatalysis presents another frontier for the sustainable synthesis of chiral oxane derivatives. Enzymes offer unparalleled selectivity and can operate under mild, aqueous conditions. While not directly applied to this specific molecule, biocatalytic C-H oxyfunctionalization has been shown to be a powerful tool for preparing oxygenated N-heterocycles, demonstrating the potential for enzymes to selectively hydroxylate aliphatic rings. thermofisher.comnih.gov Future research could explore engineered enzymes for the asymmetric synthesis of the oxane ring or for the selective modification of the carboxylic acid or ester groups.

Exploration of Novel Reactivity Patterns

The unique structural arrangement of this compound, with two functional groups on a quaternary carbon, suggests several avenues for exploring novel reactivity. The steric hindrance around the C4 position will likely play a significant role in its chemical behavior.

Decarboxylation reactions are a prime area for investigation. The presence of a carboxylic acid geminal to an ester group could lead to interesting decarboxylation pathways. Research into the decarboxylation of related geminal diesters and other carboxylic acids has shown that these reactions can be initiated under thermal, photochemical, or catalytic conditions. wikipedia.orggoogle.com Exploring the selective decarboxylation of the carboxylic acid moiety would yield the corresponding 4-ethoxycarbonyloxane, while methodologies for decarboxylative elimination could potentially lead to the formation of novel unsaturated oxane derivatives. matrix-fine-chemicals.com

Another intriguing possibility is the transformation of the oxane ring into other heterocyclic systems. For example, reactions that proceed through ring-opening followed by intramolecular cyclization could lead to the formation of spirocyclic oxetanes or other novel ring systems, which are of increasing interest in medicinal chemistry. beilstein-journals.orggeneonline.com The reactivity of the gem-dicarboxylate functionality can also be exploited. These groups can serve as carbonyl surrogates, and their reactions with various nucleophiles could lead to a diverse range of substituted oxane derivatives. sciencedaily.com

High-Throughput Screening and Automated Synthesis

The exploration of the chemical space around this compound can be significantly accelerated by modern automation and computational tools. High-throughput screening (HTS) and automated synthesis platforms are becoming indispensable in both academic and industrial research for the rapid discovery and optimization of new reactions and molecules. nih.govgeneonline.comresearchgate.net

Automated synthesis platforms , often referred to as "synthesis robots," can perform a large number of reactions in parallel, systematically varying substrates, reagents, and reaction conditions. eurekalert.org Such systems could be employed to rapidly screen for optimal conditions for the synthesis of this compound or to generate libraries of related compounds for biological screening. nih.govacs.orgnih.gov These platforms often integrate purification and analysis, providing a streamlined workflow from synthesis to data acquisition. youtube.com

The following table summarizes the key technologies in this emerging paradigm:

TechnologyApplication in the Context of this compoundPotential Benefits
Automated Synthesis Platforms Rapid synthesis of derivatives and optimization of reaction conditions.Increased efficiency, reproducibility, and throughput.
High-Throughput Screening (HTS) Screening of compound libraries for biological activity or catalytic performance.Accelerated discovery of new applications and leads.
Machine Learning (ML) & AI Prediction of reaction outcomes, optimization of synthesis, and design of new analogues.Reduced experimental cost and time, discovery of non-obvious reaction conditions.
Robotics Physical execution of experiments designed by AI, including liquid handling and analysis.Autonomous and continuous operation, high precision.

Interdisciplinary Applications in Materials Science and Medicinal Chemistry (General Scope)

The structural features of this compound suggest potential applications in both materials science and medicinal chemistry, warranting interdisciplinary investigation.

In materials science , the oxane ring is a known component of certain polymers, and tetrahydropyran can be used as a solvent in cationic polymerization. google.com The difunctional nature of this compound makes it a potential monomer for the synthesis of novel polyesters or polyamides. The carboxylic acid and ester groups could be used for polymerization reactions, while the oxane ring would be incorporated into the polymer backbone, potentially imparting properties such as improved solubility, biodegradability, or thermal stability. The gem-dicarboxylate structure is related to malonic acids, which are precursors to a variety of polymers. nih.gov

In medicinal chemistry , the tetrahydropyran ring is a common scaffold in many biologically active natural products and synthetic drugs. wikipedia.org It is often considered a privileged structure due to its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding. The 2-tetrahydropyranyl (THP) group is a widely used protecting group for alcohols in organic synthesis. wikipedia.org The gem-dicarboxylate motif, while less common, can be found in molecules with interesting biological activities. nih.govnih.gov The combination of these features in this compound makes it an attractive starting point for the design of new therapeutic agents. The carboxylic acid and ester groups provide handles for further chemical modification, allowing for the synthesis of a library of derivatives to be screened for various biological targets. For instance, oxane carboxylic acids are being explored as components of pharmacophores in drug design. matrix-fine-chemicals.comnih.govmoldb.com

Q & A

Q. What are the established synthetic pathways for 4-(Ethoxycarbonyl)oxane-4-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves cyclization of substituted aldehydes or ketones. For example, ethyl glyoxylate can react with tetrahydro-4H-pyran-4-one derivatives under acidic or catalytic conditions to form the oxane ring. Subsequent oxidation (e.g., using KMnO₄ or CrO₃) introduces the carboxylic acid group . Optimization strategies include:
  • Catalyst selection : Palladium or copper catalysts improve regioselectivity in cyclization steps .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while non-polar solvents (e.g., toluene) reduce side reactions .
  • Temperature control : Maintaining 60–80°C minimizes decarboxylation risks .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • Purity analysis : Use HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA) to compare retention times against known standards. Purity >95% is typical for research-grade material .
  • Structural confirmation :
  • ¹H/¹³C NMR : Key signals include δ 1.3 ppm (triplet, CH3 from ethoxycarbonyl) and δ 4.2 ppm (quartet, CH2 from ester). Oxane ring protons appear as a multiplet at δ 3.5–4.0 ppm .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1720 cm⁻¹ (carboxylic acid C=O) confirm functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for reactions .
  • Waste management : Neutralize acidic waste to pH 7 before disposal in designated organic containers .
  • Emergency procedures : For eye exposure, rinse with saline for 15 minutes; for skin contact, wash with soap and water .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding stereochemical outcomes in the cyclization step?

  • Methodological Answer : Conflicting stereochemical results may arise from solvent polarity or catalyst choice. For example:
  • Solvent effects : Polar solvents (DMF) stabilize axial attack transition states, favoring cis isomers, while non-polar solvents (toluene) promote equatorial adducts .
  • Chiral catalysts : BINOL-derived phosphoric acids enforce enantioselectivity (>90% ee) in asymmetric syntheses .
  • Computational modeling : DFT calculations predict dominant transition states, guiding experimental design .

Q. How can researchers mitigate competing side reactions (e.g., ester hydrolysis or decarboxylation)?

  • Methodological Answer :
  • Ester stabilization : Use anhydrous conditions (molecular sieves, N₂ atmosphere) and buffer at pH 6–7 with phosphate salts .
  • Decarboxylation prevention : Avoid temperatures >100°C; employ microwave-assisted synthesis for rapid thermal control .
  • Radical suppression : Add BHT (butylated hydroxytoluene) to quench oxidative degradation pathways .

Q. What analytical techniques are suitable for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • pH stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C. Monitor via HPLC for decomposition products (e.g., oxane-4-carboxylic acid) .
  • Thermal stability : Use TGA/DSC to identify decomposition thresholds (>150°C typically triggers decarboxylation) .
  • Kinetic analysis : Fit degradation data to Arrhenius models to predict shelf-life under storage conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic efficiencies for oxane ring formation?

  • Methodological Answer : Variations in catalytic efficiency (e.g., Pd vs. Cu) may stem from:
  • Substrate purity : Impurities in starting materials (e.g., aldehydes) can poison catalysts. Pre-purify via column chromatography .
  • Reaction scale : Nanoparticle catalysts exhibit size-dependent activity; optimize catalyst loading (5–10 mol%) for small-scale vs. bulk reactions .
  • Cross-validation : Replicate experiments using standardized protocols (e.g., identical solvent, temperature) to isolate variables .

Applications in Drug Discovery

Q. How can this compound serve as a building block for bioactive molecule synthesis?

  • Methodological Answer :
  • Peptide mimics : The oxane ring mimics proline residues, enabling conformational restraint in peptidomimetics. Couple via EDC/HOBt-mediated amidation .
  • Enzyme inhibitors : Functionalize the carboxylic acid group to target active sites (e.g., metalloproteases). Docking studies guide substituent placement .
  • Prodrug design : Ethoxycarbonyl groups enhance lipophilicity for improved membrane permeability. Hydrolyze in vivo to release active carboxylic acids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.